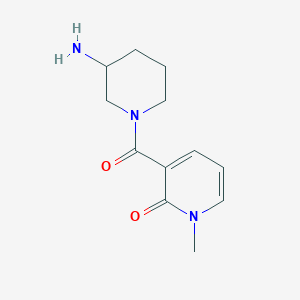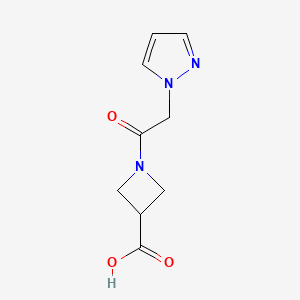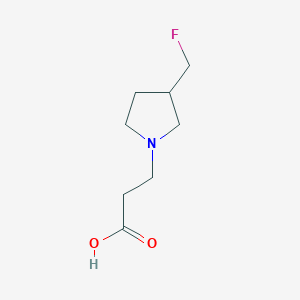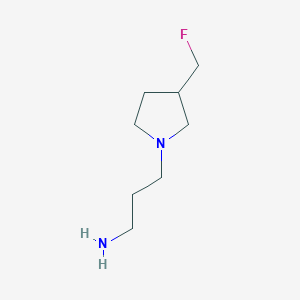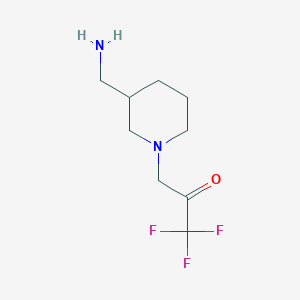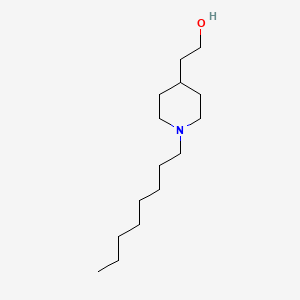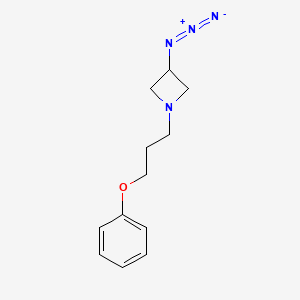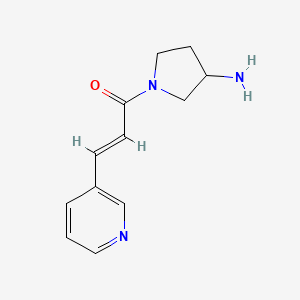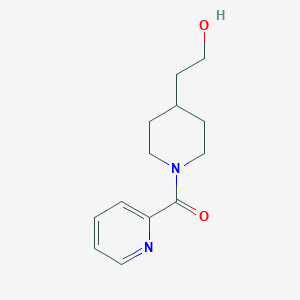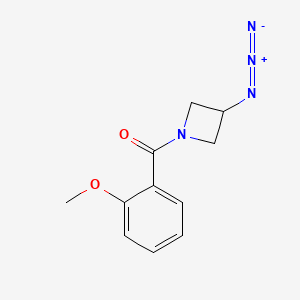![molecular formula C14H13F2NO B1489151 2-[4-(2,4-Difluorophénoxy)phényl]éthan-1-amine CAS No. 1432680-08-4](/img/structure/B1489151.png)
2-[4-(2,4-Difluorophénoxy)phényl]éthan-1-amine
Vue d'ensemble
Description
2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine is a chemical compound with potential applications in various fields such as pharmaceuticals, organic synthesis, and materials science. This compound features a phenyl ring substituted with a difluorophenoxy group and an ethan-1-amine moiety, making it a versatile intermediate for further chemical transformations.
Applications De Recherche Scientifique
2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: : It can be used in the development of bioactive compounds for drug discovery.
Industry: : Utilized in the production of advanced materials and polymers.
Analyse Biochimique
Biochemical Properties
2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and thus affecting the overall metabolic flux .
Cellular Effects
The effects of 2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of certain genes involved in cell growth and differentiation, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, 2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine can change over time. This includes its stability and degradation, which can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of 2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or influencing gene expression. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and behavior .
Transport and Distribution
The transport and distribution of 2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine within cells and tissues are crucial for its activity. This compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes and its accumulation in certain tissues. These interactions can influence its localization and overall efficacy .
Subcellular Localization
The subcellular localization of 2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine typically involves the following steps:
Phenol Activation: : The phenol group is activated using a suitable reagent such as thionyl chloride (SOCl₂) to form the corresponding phenol chloride.
Nucleophilic Substitution: : The activated phenol chloride is then reacted with 2,4-difluorophenol in the presence of a base such as potassium carbonate (K₂CO₃) to introduce the difluorophenoxy group.
Amination: : The resulting difluorophenoxyphenyl compound is then subjected to amination using ethylamine (C₂H₅NH₂) under reflux conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Large-scale production would also require stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.
Reduction: : Reduction reactions can reduce nitro groups to amines or other reducible functionalities.
Substitution: : Substitution reactions can replace the difluorophenoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: : Nucleophiles such as sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: : Nitro derivatives, hydroxylamines, and other oxidized products.
Reduction: : Amines, amides, and other reduced forms.
Substitution: : Alkoxy, alkyl, and other substituted derivatives.
Mécanisme D'action
The mechanism by which 2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would vary based on the biological system and the specific disease being targeted.
Comparaison Avec Des Composés Similaires
2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine is similar to other compounds with phenyl and amine functionalities, such as:
2-(2,4-Difluorophenyl)pyridine: : Both compounds share the difluorophenyl group but differ in their core structures.
2-(4-Methoxyphenyl)ethan-1-amine: : Similar amine functionality but with a methoxy group instead of difluorophenoxy.
Propriétés
IUPAC Name |
2-[4-(2,4-difluorophenoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO/c15-11-3-6-14(13(16)9-11)18-12-4-1-10(2-5-12)7-8-17/h1-6,9H,7-8,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIXDGMBWMHXHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)OC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



